

Structural Validation Guide: 1,4-Dimethyl-3-(4-bromophenyl)pyrazol-5-amine

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Compound of Interest

Compound Name:	3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No.:	1152653-72-9
Cat. No.:	B6146532

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Executive Summary & Chemical Context

In drug discovery—particularly within kinase inhibitor development (e.g., p38 MAP kinase or B-Raf inhibitors)—the aminopyrazole scaffold is a privileged structure. However, the synthesis of 1,4-dimethyl-3-(4-bromophenyl)pyrazol-5-amine presents a classic regiochemical challenge.

The condensation of hydrazines with

-ketonitriles often yields a mixture of 3-amino and 5-amino regioisomers. Distinguishing these isomers requires precise interpretation of

¹³C NMR data, as proton NMR is often insufficient due to overlapping methyl signals.

This guide provides a comparative analysis of the expected chemical shifts, solvent effects, and diagnostic signals required to unequivocally validate the 5-amine regioisomer over its alternatives.

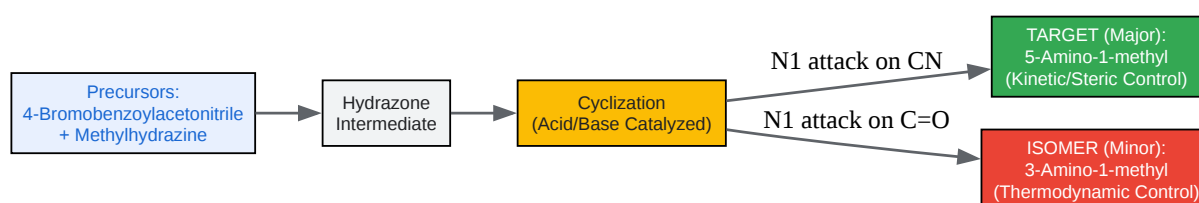
Chemical Identity & Regiochemistry

The target molecule consists of a tetrasubstituted pyrazole ring. The critical structural verification lies in confirming the positions of the N-methyl group relative to the amine and aryl substituents.

- Target: 1,4-dimethyl-3-(4-bromophenyl)pyrazol-5-amine (N-Me adjacent to Amine).
- Primary Impurity: 1,4-dimethyl-5-(4-bromophenyl)pyrazol-3-amine (N-Me adjacent to Aryl).

Regioselectivity Pathway (Visualization)

The following flow illustrates the origin of the regioisomeric challenge during synthesis.



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Figure 1: Divergent synthesis pathways leading to regioisomeric pyrazoles. The 5-amino isomer is typically favored when methylhydrazine is used, but confirmation is mandatory.

Comparative C NMR Data Analysis

The following data compares the Target Molecule against its Regioisomer and a Non-Brominated Analog. These values are synthesized from fragment-based chemical shift increments and literature data on 5-aminopyrazoles.

Table 1: Diagnostic C Chemical Shifts (ppm)

Carbon Position	Target (5-Amino)	Isomer (3-Amino)	Analog (No Br)	Signal Type	Structural Logic
C5 (Amine-C)	146.5 – 148.0	95.0 – 100.0 (C-H)	147.0	Quaternary	Diagnostic: C5 is deshielded by the directly attached group.
C3 (Aryl-C)	142.0 – 144.0	148.0 – 150.0	143.0	Quaternary	C3 is attached to the electron-withdrawing aryl ring.
C4 (Methyl-C)	100.5 – 103.0	100.0 – 102.0	101.0	Quaternary	Shielded by electron donation from the amine (resonance).
N-Methyl	34.0 – 35.5	37.0 – 39.0	34.5	CH	Critical: N-Me adjacent to (Target) is typically shielded relative to N-Me adjacent to Aryl (Isomer).
C4-Methyl	9.0 – 10.5	9.0 – 10.5	9.5	CH	Minimal variation between isomers.
Ar-C-Br	120.5 – 121.5	121.0	127.5 (C-H)	Quaternary	Heavy atom effect

(Bromine)
causes
significant
shielding.

Ar-C-ipso	132.0 – 133.5	133.0	135.0	Quaternary	Linker carbon between Pyrazole and Phenyl rings.
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Note on Solvent Effects: Data is referenced for DMSO-

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- In CDCl₃

, the C5 (amine-bearing) carbon often shifts slightly upfield (1-2 ppm) due to the loss of hydrogen bonding with the sulfoxide oxygen.

- The N-Me signal is solvent-sensitive; DMSO is recommended to resolve overlaps with the C4-Me group.

Detailed Structural Elucidation Protocol

To guarantee the structure, researchers should not rely on 1D NMR alone. The following workflow ensures "Self-Validating" results.

Step 1: Sample Preparation

- Solvent: DMSO-

(Preferred over CDCl₃)

for solubility of the aminopyrazole and sharpening of exchangeable

protons).

- Concentration: >10 mg/0.6 mL for clear quaternary carbon detection.
- Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step 2: Acquisition Parameters (Critical for Quaternary Carbons)

The molecule contains 5 quaternary carbons (C3, C4, C5, Ar-C-ipso, Ar-C-Br). Standard parameters often miss these or yield low S/N ratios.

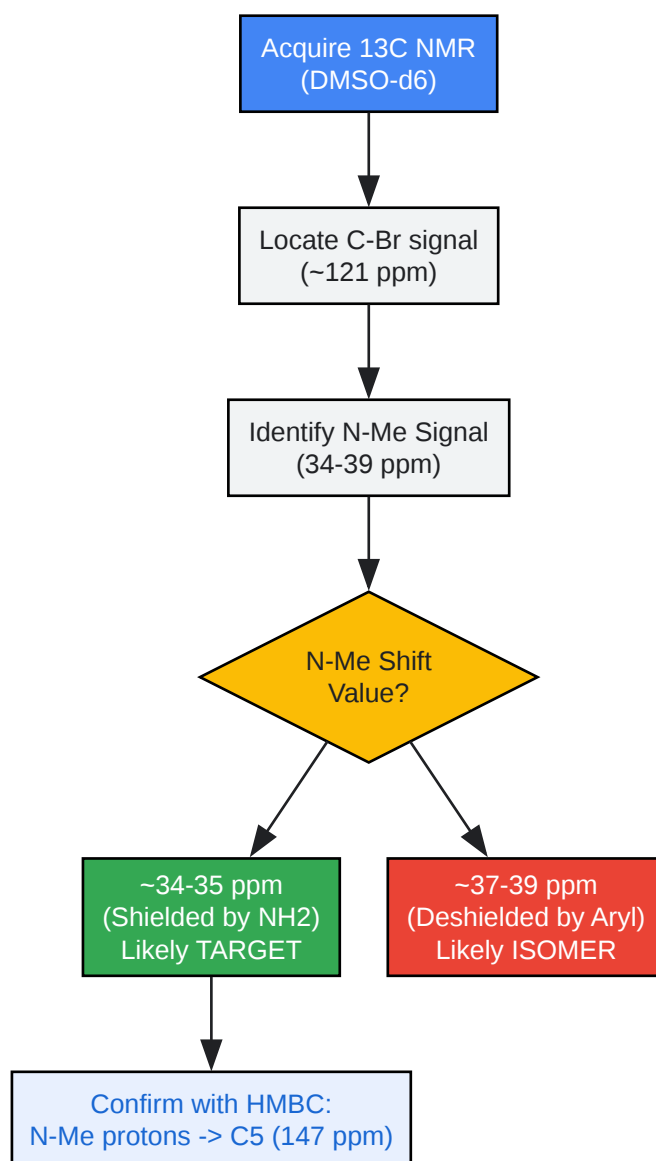
- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The C-Br and C-NH₂ carbons have long relaxation times.
- Scans (NS): Minimum 1024 scans.

Step 3: Validation Logic (NOESY/HMBC)

If the 1D shifts are ambiguous, run a 2D NOESY or ROESY experiment.

- Target (5-Amino): Strong NOE correlation between N-Methyl protons and protons. No correlation between N-Methyl and Aryl protons.
- Isomer (3-Amino): Strong NOE correlation between N-Methyl protons and Aryl (Ortho) protons.

Signal Assignment Flowchart



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Figure 2: Logic gate for distinguishing regioisomers using N-Methyl chemical shifts and HMBC correlations.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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